molecular formula C21H19ClN6O2 B2917133 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 899971-50-7

4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2917133
CAS No.: 899971-50-7
M. Wt: 422.87
InChI Key: MYGRLUYPJYBYNV-UHFFFAOYSA-N
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Description

4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyrazines

Mechanism of Action

Target of Action

The primary target of this compound is DNA and c-Met kinase . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

This compound potently intercalates DNA, disrupting its structure and function . It also exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, and possesses superior c-Met kinase inhibition ability at the nanomolar level .

Biochemical Pathways

The compound’s interaction with DNA and c-Met kinase affects multiple biochemical pathways. By intercalating DNA, it disrupts the normal function of the DNA, leading to cell cycle arrest and apoptosis. By inhibiting c-Met kinase, it disrupts the downstream signaling pathways that regulate cellular growth and survival .

Result of Action

The compound’s interaction with DNA and c-Met kinase leads to cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth . It exhibits excellent anti-tumor activity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the triazolopyrazine core.

    Attachment of the butanamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

    N-(pyridin-2-ylmethyl) substitution: This final step might involve a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide: can be compared with other triazolopyrazine derivatives.

    This compound: can be compared with other compounds containing the 4-chlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c22-15-7-9-17(10-8-15)27-12-13-28-18(25-26-20(28)21(27)30)5-3-6-19(29)24-14-16-4-1-2-11-23-16/h1-2,4,7-13H,3,5-6,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGRLUYPJYBYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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